

4-Methylbiphenyl-3-ylboronic acid CAS number and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methylbiphenyl-3-ylboronic acid

Cat. No.: B3103376

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Technical Guide: 4-Methylbiphenyl-3-ylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Methylbiphenyl-3-ylboronic acid**, a biphenyl boronic acid derivative of interest in organic synthesis and medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this guide also includes information on closely related analogs and general methodologies applicable to this class of molecules.

Chemical Identity

Identifier	Value
Compound Name	4-Methylbiphenyl-3-ylboronic acid
CAS Number	1438810-09-3
IUPAC Name	(2-methyl-5-phenylphenyl)boronic acid
Synonyms	(4-Methyl-[1,1'-biphenyl]-3-yl)boronic acid, (2-methyl-5-phenyl)phenylboronic acid
Molecular Formula	C ₁₃ H ₁₃ BO ₂
Molecular Weight	212.05 g/mol

Physicochemical Properties (Comparative Data)

Specific experimental data for **4-Methylbiphenyl-3-ylboronic acid** is not readily available in the public domain. The following table presents data for structurally similar biphenyl and phenylboronic acid derivatives to provide a comparative context.

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
(4'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid	393870-04-7	C ₁₃ H ₁₃ BO ₂	212.05	Not available
4-Biphenylboronic acid	5122-94-1	C ₁₂ H ₁₁ BO ₂	198.03	232-245
(2-Methylphenyl)boronic acid[1]	16419-60-6	C ₇ H ₉ BO ₂	135.96	Not available
(4-Methylphenyl)boronic acid	5720-05-8	C ₇ H ₉ BO ₂	135.96	256-263

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of **4-Methylbiphenyl-3-ylboronic acid** are not explicitly published. However, general and well-established methods for the synthesis of arylboronic acids and their application in Suzuki-Miyaura cross-coupling reactions are applicable.

General Synthesis of Arylboronic Acids via Grignard Reagent

This method involves the formation of a Grignard reagent from an aryl halide, followed by its reaction with a trialkyl borate and subsequent acidic workup.

Materials:

- Aryl bromide (e.g., 3-bromo-4-methylbiphenyl)
- Magnesium turnings
- Anhydrous tetrahydrofuran (THF)
- Triisopropyl borate
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate
- Anhydrous magnesium sulfate
- Hexanes

Procedure:

- Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a solution of the aryl bromide in anhydrous THF dropwise to the magnesium turnings. Initiate the reaction with gentle heating if necessary. Once the reaction starts, maintain a gentle reflux until the magnesium is consumed.
- Borylation: Cool the Grignard solution to -78 °C in a dry ice/acetone bath. Add a solution of triisopropyl borate in anhydrous THF dropwise, maintaining the temperature below -60 °C.
- Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Cool the mixture in an ice bath and slowly add 1 M HCl to quench the reaction and hydrolyze the borate ester.
- Extraction and Purification: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the arylboronic acid.

General Protocol for Suzuki-Miyaura Cross-Coupling

Arylboronic acids are key reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.

Materials:

- Aryl halide (e.g., an aryl bromide or iodide)
- Arylboronic acid (e.g., **4-Methylbiphenyl-3-ylboronic acid**)
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
- Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
- Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

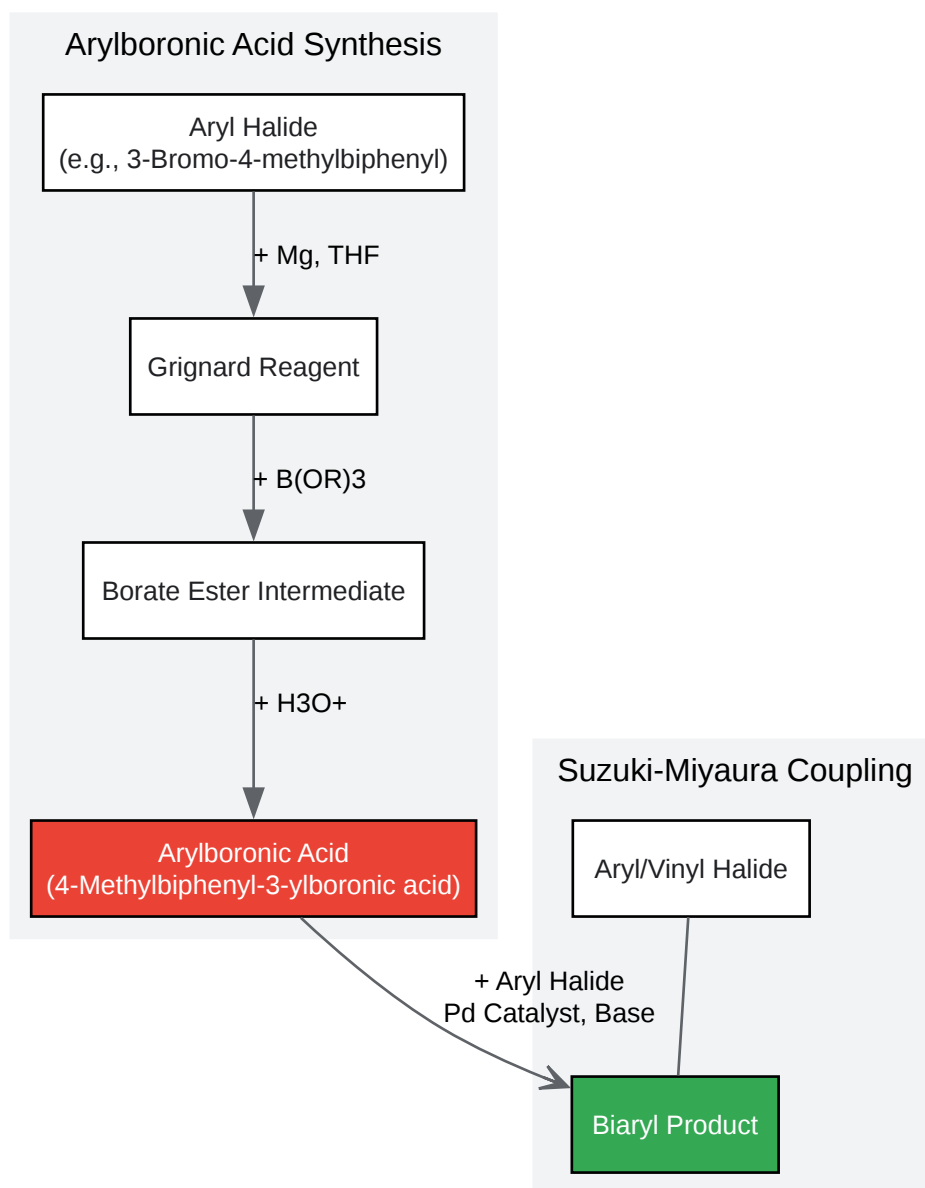
Procedure:

- **Reaction Setup:** To a reaction vessel, add the aryl halide, the arylboronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).
- **Solvent Addition and Degassing:** Add the solvent system to the reaction vessel. Degas the mixture by bubbling nitrogen or argon through the solution for 15-30 minutes, or by subjecting it to several freeze-pump-thaw cycles.
- **Reaction:** Heat the reaction mixture to the desired temperature (typically 80-110 °C) under a nitrogen or argon atmosphere and stir until the reaction is complete (monitored by TLC or GC/LC-MS).
- **Workup and Purification:** Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.

Visualizations

General Workflow for Arylboronic Acid Synthesis and Application

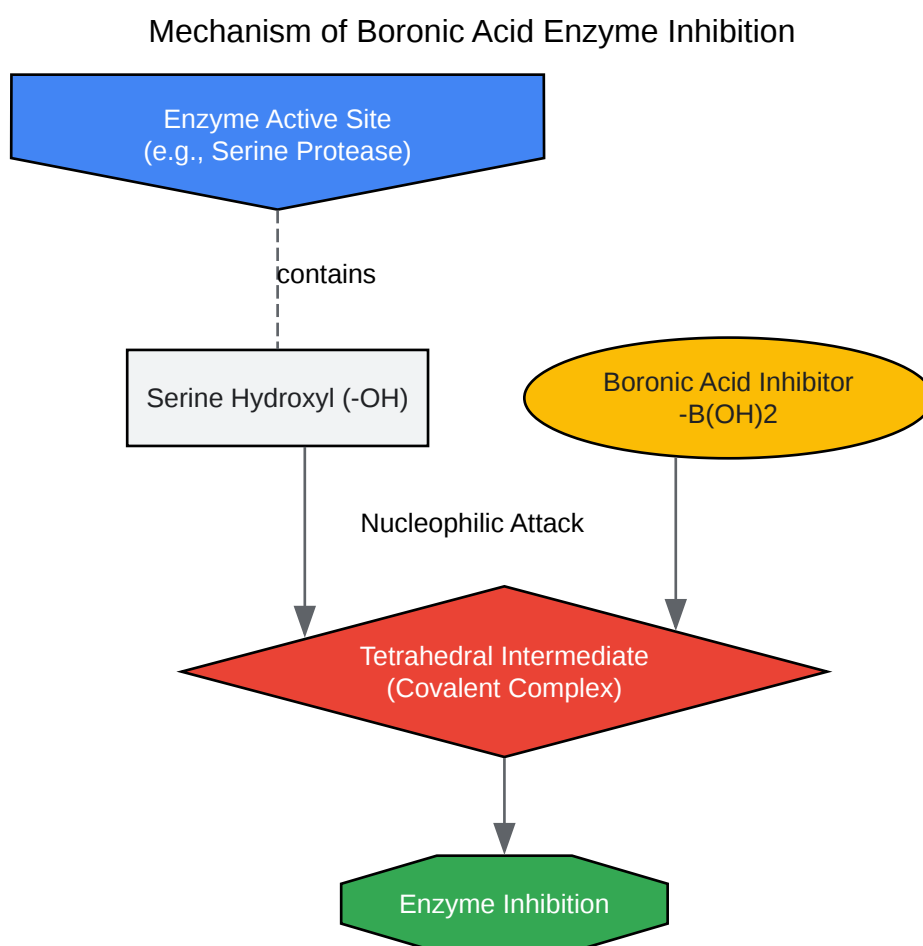
General Workflow: Arylboronic Acid Synthesis and Suzuki Coupling



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Caption: Generalized synthesis and application of an arylboronic acid.

Boronic Acids in Drug Development: Enzyme Inhibition



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References

- 1. 2-Methylphenyl boronic acid | C7H9BO2 | CID 2733267 - PubChem [pubchem.ncbi.nlm.nih.gov]
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